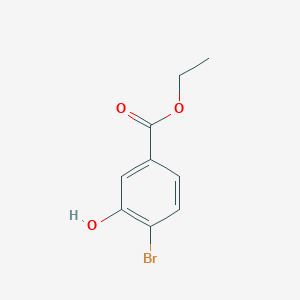

Ethyl 4-bromo-3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPLZHCMBRSFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478257 | |

| Record name | ETHYL 4-BROMO-3-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33141-66-1 | |

| Record name | ETHYL 4-BROMO-3-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromo-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-3-hydroxybenzoate

Abstract

Ethyl 4-bromo-3-hydroxybenzoate is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of a nucleophilic hydroxyl group, an ester suitable for modification, and a bromine atom poised for cross-coupling reactions makes it a highly versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthesis protocols, and a discussion of its reactivity and applications, particularly in the development of novel therapeutic agents.

Physicochemical and Safety Data

A foundational understanding of a compound's properties is critical for its effective use in a research setting. This compound is a solid at room temperature, and its key properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 33141-66-1 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 121.0 to 125.0 °C | [2] |

| Storage | Sealed in dry, 2-8°C | [3] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)O | [1] |

| InChIKey | HHPLZHCMBRSFQW-UHFFFAOYSA-N | [1] |

Safety and Handling:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals would include a triplet and a quartet for the ethyl group, and distinct aromatic protons whose splitting patterns and chemical shifts are influenced by the hydroxyl, bromo, and ester substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of unique carbon environments. One would expect to see signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six distinct carbons of the aromatic ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorbances would be a broad peak for the O-H stretch of the phenol, a strong peak for the C=O stretch of the ester, and various peaks in the fingerprint region corresponding to the C-O, C-Br, and aromatic C-H bonds.

-

MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio. The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the presence of a single bromine atom. The monoisotopic mass is 243.97351 Da.[1][4]

Synthesis and Purification Workflow

This compound is typically synthesized via the bromination of a precursor like ethyl 3-hydroxybenzoate. The hydroxyl group is an ortho-, para-director; therefore, direct bromination leads to substitution at the sterically accessible position 4.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of electrophilic aromatic substitution on phenolic compounds.

-

Reaction Setup: Dissolve ethyl 3-hydroxybenzoate (1 equivalent) in a suitable halogenated solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5] Cool the mixture to 0°C in an ice bath.

-

Causality: Dichloromethane is an inert solvent that dissolves the starting material well. The low temperature is crucial to control the reaction rate and minimize the formation of di-substituted byproducts.

-

-

Bromination: Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled reaction mixture dropwise over 30-60 minutes. Maintain the temperature at 0°C throughout the addition.

-

Causality: Slow, dropwise addition of the electrophile (bromine) ensures that its concentration remains low, which is key to achieving mono-substitution and preventing runaway reactions.

-

-

Reaction Monitoring & Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Trustworthiness: TLC provides a visual confirmation that the reaction is complete, preventing premature or unnecessarily long reaction times. The color change from orange/brown (bromine) to colorless indicates a successful quench.

-

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Causality: The aqueous washes remove water-soluble impurities and salts. Brine helps to break up emulsions and further dry the organic layer. Anhydrous sodium sulfate removes residual water.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white solid.

-

Trustworthiness: Recrystallization is an effective method for purifying solid compounds. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

-

Workflow Diagram

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three functional groups.

-

Phenolic Hydroxyl Group: This group is nucleophilic and weakly acidic. It can readily undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce a wide variety of substituents. These reactions are crucial for modifying the compound's steric and electronic properties.

-

Ethyl Ester: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines, a common transformation in the synthesis of bioactive molecules.

-

Aryl Bromide: The C-Br bond is the most versatile site for building molecular complexity. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

This trifecta of reactivity allows for a modular and strategic approach to the synthesis of complex target molecules.

Reactivity Map

References

- 1. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mthis compound | 106291-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 33141-66-1|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 5. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 3-bromo-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of Ethyl 4-bromo-3-hydroxybenzoate

Abstract: This document provides an in-depth technical guide for the synthesis of Ethyl 4-bromo-3-hydroxybenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis begins with the commercially available precursor, ethyl 3-hydroxybenzoate. This guide elucidates the mechanistic principles governing the regioselectivity of the bromination, offers a detailed, field-proven experimental protocol, and outlines methods for purification and characterization. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights to successfully and safely execute this synthesis.

Strategic Overview and Mechanistic Rationale

The synthesis of this compound from ethyl 3-hydroxybenzoate is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of synthetic organic chemistry. The primary challenge and focus of this synthesis is achieving high regioselectivity—the specific placement of the bromine atom at the C4 position of the benzene ring.

The Principles of Electrophilic Aromatic Substitution on a Substituted Phenol

Phenolic compounds are highly reactive towards electrophilic aromatic substitution due to the potent activating nature of the hydroxyl (-OH) group.[1][2] The oxygen's lone pairs delocalize into the aromatic π-system, significantly increasing the electron density of the ring and making it more nucleophilic.[3] This activation is so pronounced that reactions often proceed under milder conditions than those required for benzene itself.

Deconstructing Regioselectivity: The Directing Effects in Ethyl 3-hydroxybenzoate

The outcome of the bromination is dictated by the interplay of the two substituents on the starting material: the hydroxyl group (-OH) and the ethyl ester group (-COOEt).

-

Hydroxyl Group (-OH): This is a strongly activating ortho, para-director.[3][4] Through resonance, it donates electron density primarily to the carbons at the ortho (C2, C6) and para (C4) positions relative to itself. This makes these positions the most favorable sites for electrophilic attack.

-

Ethyl Ester Group (-COOEt): This is a deactivating, meta-director. Both through inductive effects (electronegativity of the oxygen atoms) and resonance, this group withdraws electron density from the aromatic ring, making it less reactive. It directs incoming electrophiles to the meta (C3, C5) positions.

In the case of ethyl 3-hydroxybenzoate, the powerful activating and directing effect of the hydroxyl group overwhelmingly governs the reaction's regiochemistry. The -OH group at C3 strongly activates the C2, C4, and C6 positions. The C4 position is para to the hydroxyl group, making it a highly favored site for substitution. While the C2 and C6 positions are also activated, the C4 position is often preferred to minimize steric hindrance from the adjacent substituents.[4]

The Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used for halogenation, it can lead to over-bromination (e.g., the formation of 2,4,6-tribromophenol from phenol in aqueous solution) due to its high reactivity with activated rings.[2][3] For a more controlled and selective monobromination, N-Bromosuccinimide (NBS) is the reagent of choice.[5][6] NBS serves as a source of electrophilic bromine (Br⁺) at a low and steady concentration, which helps to prevent the formation of polybrominated side products.[7] Using a polar aprotic solvent like dimethylformamide (DMF) with NBS has been shown to promote high levels of para-selectivity.[5]

Diagram 1: Reaction Scheme

References

- 1. jackwestin.com [jackwestin.com]

- 2. byjus.com [byjus.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Ethyl 4-bromo-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-bromo-3-hydroxybenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom and a hydroxyl group on the benzene ring, renders it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, applications, and safety considerations. The strategic placement of the bromo and hydroxyl functionalities allows for a range of chemical modifications, making it a valuable precursor in the development of novel chemical entities.

Chemical Identity and Identifiers

A clear and unambiguous identification of a chemical compound is the foundation of scientific research and development. This compound is cataloged and recognized by several international chemical identifiers.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 33141-66-1[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₉BrO₃[1] |

| Molecular Weight | 245.07 g/mol [1] |

| InChI | InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3[1] |

| InChIKey | HHPLZHCMBRSFQW-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)O[1] |

| Synonyms | Benzoic acid, 4-bromo-3-hydroxy-, ethyl ester |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility in various solvents, and its handling requirements.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid (predicted) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| XlogP | 2.5[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While a dedicated, comprehensive spectral database for this compound was not found in the initial searches, data for related compounds and the expected spectral features can be inferred. Commercial suppliers may provide compound-specific spectra upon request.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct aromatic protons with couplings influenced by the bromine and hydroxyl substituents. The phenolic proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), a broad band for the O-H stretching of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), and characteristic absorptions for the C-Br bond and the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages.

Synthesis and Reactivity

This compound is typically synthesized from commercially available precursors. A common synthetic strategy involves the esterification of 4-bromo-3-hydroxybenzoic acid.

General Synthesis Workflow

The synthesis of this compound can be conceptualized through the following workflow:

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, field-proven protocol for the Fischer esterification of a substituted benzoic acid, adapted for the synthesis of this compound.

Objective: To synthesize this compound from 4-bromo-3-hydroxybenzoic acid.

Materials:

-

4-Bromo-3-hydroxybenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-hydroxybenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as dichloromethane.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality behind Experimental Choices:

-

Excess Ethanol: Using ethanol as both a reactant and a solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Neutralization: The sodium bicarbonate wash is crucial to remove the unreacted carboxylic acid and the sulfuric acid catalyst, preventing them from contaminating the final product.

Reactivity

The chemical reactivity of this compound is governed by its three main functional groups: the ester, the phenolic hydroxyl group, and the aryl bromide.

Caption: Key reaction pathways available for the functional groups of this compound.

This trifunctional nature makes it a valuable intermediate. For instance, the hydroxyl group can be protected before performing cross-coupling reactions at the bromide position, allowing for the sequential and controlled introduction of different functionalities.

Applications in Research and Drug Development

This compound and its close analogs serve as important building blocks in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

-

Intermediate for Drug Synthesis: Substituted hydroxybenzoates are common precursors in the synthesis of active pharmaceutical ingredients (APIs). For example, methyl 3-bromo-4-hydroxybenzoate is a key intermediate in the preparation of numerous drugs. The structural motif present in this compound is found in various biologically active compounds.

-

Scaffold for Combinatorial Chemistry: The ability to selectively modify the different functional groups of this compound makes it an attractive scaffold for the generation of compound libraries in drug discovery campaigns.

-

Synthesis of Selective Inhibitors: The related compound, Mthis compound, is used as a reactant in the preparation of selective inhibitors, highlighting the importance of this class of compounds in targeted drug development.

While specific drugs derived directly from this compound are not detailed in the provided search results, its utility as a versatile intermediate is evident from the synthesis of related compounds and the general importance of this structural class in medicinal chemistry.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H302 | Harmful if swallowed[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is often under refrigeration (2-8°C).

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and multiple reactive sites allow for the creation of a diverse range of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

Physical and chemical properties of Ethyl 4-bromo-3-hydroxybenzoate

An In-Depth Technical Guide to Ethyl 4-bromo-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a halogenated aromatic ester that has emerged as a crucial intermediate in the field of organic synthesis. Its unique trifunctional structure—comprising a phenolic hydroxyl group, an ethyl ester, and a bromine atom on a benzene ring—provides multiple reaction sites. This versatility makes it an invaluable scaffold for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. This guide offers a comprehensive exploration of its physical, chemical, and spectroscopic properties, alongside practical insights into its synthesis, reactivity, and applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

The physical characteristics of a compound are foundational to its handling, formulation, and reaction setup. The properties of this compound are summarized below.

Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 33141-66-1 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Monoisotopic Mass | 243.97351 Da | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage | Sealed in dry, 2-8°C | [2] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| XlogP (Predicted) | 2.5 | [1] |

Spectroscopic Interpretation: The Story Told by Spectra

Spectroscopic analysis is essential for structure verification and purity assessment. While raw spectra are instrument-dependent, the expected features for this compound are highly predictable.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a map of the hydrogen atoms. We anticipate a characteristic ethyl pattern: a quartet around 4.4 ppm (the -CH₂- group adjacent to the ester oxygen) and a triplet around 1.4 ppm (the terminal -CH₃ group). The aromatic region will display signals for the three protons on the benzene ring. Their splitting pattern (multiplicity) and chemical shifts are dictated by their positions relative to the bromo, hydroxyl, and ester groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will reveal distinct signals for each of the nine carbon atoms. Key signals include the carbonyl carbon of the ester at approximately 165 ppm, the carbons of the ethyl group, and the six aromatic carbons, with the carbon atom bonded to bromine showing a characteristic shift.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorption bands are expected for the O-H stretch of the phenolic hydroxyl group (a broad peak around 3300 cm⁻¹), the C=O stretch of the ester (a strong, sharp peak around 1700 cm⁻¹), and C-O and C-Br stretches at lower wavenumbers.

-

Mass Spectrometry (MS): In mass spectrometry, the molecule will fragment in a predictable manner. A key feature will be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. Understanding this allows for precise and strategic molecular modifications.

The Aromatic Core: A Hub for Complexity

The benzene ring is the scaffold upon which molecular complexity is built.

-

The C-Br Bond - A Gateway to Cross-Coupling: The bromine atom is an excellent leaving group, making it the primary site for carbon-carbon and carbon-heteroatom bond formation. This "handle" is readily employed in powerful palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Causality: These reactions are central to modern drug discovery, enabling the modular assembly of complex molecules from simpler fragments. The C-Br bond's reactivity allows for the late-stage introduction of diverse substituents, facilitating the rapid generation of compound libraries for screening.

-

-

The Phenolic -OH Group - A Modifiable Nucleophile: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This enables:

-

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides to form ethers, a common moiety in drug molecules.

-

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters, which can act as protecting groups or modify the compound's properties.

-

-

The Ester Group - A Stable but Versatile Handle: The ethyl ester is relatively stable but can be transformed when required:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions. This introduces a new functional group for further modification (e.g., amide coupling).

-

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

The interplay of these groups is critical. For instance, the electron-withdrawing nature of the bromo and ester substituents increases the acidity of the phenolic hydroxyl group compared to phenol itself.

Workflow for Synthesis and Purification

A common and reliable method for preparing this compound is through the electrophilic bromination of its precursor, Ethyl 3-hydroxybenzoate.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution relies on careful control of stoichiometry and temperature to maximize the yield of the desired mono-brominated product and minimize side reactions.

-

Reagent Preparation: In a fume hood, prepare a solution of Ethyl 3-hydroxybenzoate (1 equivalent) in a suitable chlorinated solvent like dichloromethane (DCM).

-

Reaction Cooldown: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermic reaction and prevent over-bromination.

-

Bromine Addition: Slowly add a solution of bromine (1 equivalent) in DCM to the reaction mixture dropwise. The characteristic red-brown color of bromine should dissipate as it reacts. Maintain the temperature at 0°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool it back to 0°C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate. This step neutralizes any unreacted bromine, indicated by the disappearance of the red-brown color.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate, then filter.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

Applications in Drug Discovery and Development

This compound is not an end product but a valuable starting point. Its methyl ester analog, Mthis compound, is explicitly cited as a critical reactant for preparing selective inhibitors, a cornerstone of targeted therapy in pharmaceutical research.[3] The ethyl ester serves the same fundamental role as a versatile building block for creating complex molecular structures.[3] Its utility lies in providing a robust scaffold that can be elaborated through the synthetic handles described above, enabling medicinal chemists to systematically explore chemical space and optimize drug candidates.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is associated with the following hazards according to the Globally Harmonized System (GHS).

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and multi-faceted reactivity make it an indispensable tool for researchers and developers. The strategic positioning of its bromo, hydroxyl, and ester functional groups provides a reliable platform for constructing the complex organic molecules that drive innovation in medicine and material science.

References

IUPAC name for Ethyl 4-bromo-3-hydroxybenzoate

<Technical Guide: Ethyl 4-bromo-3-hydroxybenzoate >

<A Comprehensive Analysis for Chemical Synthesis and Drug Discovery >

Abstract

This compound is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature—possessing an ester, a phenol, and an aryl bromide—makes it a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers in drug development. We will explore the mechanistic rationale behind its synthesis, detail a robust experimental protocol, and discuss its strategic use as a chemical intermediate for creating diverse compound libraries.

Chemical Identity and Core Properties

IUPAC Nomenclature and Structural Features

The formal IUPAC name for the compound is This compound .[1] This name is derived by identifying the parent structure as benzoic acid, which is esterified with ethanol, giving the "ethyl benzoate" base name. The benzene ring is substituted with a bromine atom at position 4 and a hydroxyl group at position 3, relative to the carboxylate group (position 1).

The molecule's utility stems from the distinct reactivity of its three key functional groups:

-

Ethyl Ester: Susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation).

-

Phenolic Hydroxyl: Weakly acidic and can undergo O-alkylation, O-acylation, or act as a directing group in further electrophilic aromatic substitution.

-

Aryl Bromide: A prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Physicochemical and Safety Data

A summary of the key physical and chemical properties is essential for experimental design and safety assessment.

| Property | Value | Source |

| CAS Number | 33141-66-1 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Monoisotopic Mass | 243.97351 Da | [1] |

| Appearance | White to off-white powder/crystals | [2] |

| Predicted XlogP | 2.5 | [1][3] |

Safety Profile: this compound is classified as hazardous. According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[4] All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

The most direct and economically viable synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 4-bromo-3-hydroxybenzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic disconnection involves breaking the ester bond, leading back to the parent carboxylic acid and ethanol. This approach is highly practical as it utilizes a classic and high-yielding transformation.

References

Molecular structure and formula of Ethyl 4-bromo-3-hydroxybenzoate

An In-Depth Technical Guide to Ethyl 4-bromo-3-hydroxybenzoate: A Key Building Block in Synthetic Chemistry

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic ester of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its molecular characteristics, synthesis protocols, analytical profile, and its emerging applications as a versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound featuring an ethyl ester, a hydroxyl group, and a bromine atom attached to a benzene ring. This specific arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses.

The fundamental properties of this molecule are summarized below:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| CAS Number | 33141-66-1 | [1] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)O | [1] |

| InChI Key | HHPLZHCMBRSFQW-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 243.97351 Da | [1] |

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, combined with the ester functionality, provides multiple reaction sites for further chemical modification.

Caption: Molecular Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed as a direct, one-pot reaction. A logical and efficient pathway involves a two-step process: the bromination of a readily available precursor followed by esterification. This approach provides better control over regioselectivity and yield.

A highly effective strategy starts with the bromination of Ethyl 3-hydroxybenzoate. The hydroxyl group is an ortho-, para-director. Since the para position is sterically less hindered, it is the favored site for electrophilic substitution by bromine.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-bromo-3-hydroxybenzoate in Common Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-bromo-3-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the fundamental principles and detailed experimental protocols necessary for its determination. We delve into the theoretical underpinnings of solubility, linking the physicochemical properties of this compound to its expected behavior in various common laboratory solvents. A robust, self-validating experimental workflow is presented, centered on the gold-standard equilibrium shake-flask method coupled with UV-Vis spectroscopic quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and the practical, step-by-step methodology required to generate a reliable and comprehensive solubility profile for this and similar compounds.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug substance.[1][2] For a drug to exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[1][3] Poor aqueous solubility is a major hurdle in drug development, affecting more than 40% of new chemical entities (NCEs) and often leading to inadequate bioavailability, high dosage requirements, and formulation challenges.[1] Understanding the solubility of a compound like this compound, a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs), is therefore not merely an academic exercise. It is a critical step in pre-formulation studies that informs decisions on purification methods, dosage form design, and the selection of appropriate solvent systems for subsequent reaction chemistry.[2][4]

This guide will provide a detailed framework for understanding and experimentally determining the solubility profile of this compound across a spectrum of common laboratory solvents.

Physicochemical Properties of this compound

The solubility of a molecule is intrinsically linked to its structural and chemical properties. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, serves as a foundational concept.[5] The key physicochemical parameters for this compound (CAS: 33141-66-1) are summarized below.

| Property | Value (Computed) | Source | Implication for Solubility |

| Molecular Formula | C₉H₉BrO₃ | PubChem CID: 12134897[6] | - |

| Molecular Weight | 245.07 g/mol | PubChem CID: 12134897[6] | Influences the mass-to-volume relationship in solution. |

| XLogP3 | 2.5 | PubChem CID: 12134897[6] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting limited water solubility. |

| Hydrogen Bond Donors | 1 (the hydroxyl group) | PubChem CID: 12134897[6] | The phenolic hydroxyl group can donate a hydrogen bond, enabling interaction with protic and polar aprotic solvents like alcohols and acetone. |

| Hydrogen Bond Acceptors | 3 (the hydroxyl oxygen and two ester oxygens) | PubChem CID: 12134897[6] | These sites can accept hydrogen bonds from protic solvents (e.g., water, ethanol), contributing to solubility in these media. |

Molecular Structure Analysis:

This compound possesses a combination of polar and non-polar features:

-

Polar Groups: The phenolic hydroxyl (-OH) and the ethyl ester (-COOC₂H₅) groups are capable of hydrogen bonding and dipole-dipole interactions. These functional groups are expected to promote solubility in polar solvents.

-

Non-Polar Features: The benzene ring and the ethyl group of the ester are hydrophobic, contributing to solubility in non-polar organic solvents.

-

Halogen Substitution: The bromine atom adds to the molecular weight and size, and its electronegativity contributes to the overall polarity of the molecule, though its primary effect is often to increase lipophilicity.

Based on this structure, we can predict that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), and lower solubility in highly non-polar solvents (e.g., hexane) and water.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are useful, precise, quantitative data must be obtained experimentally. The equilibrium (or thermodynamic) solubility is the maximum concentration of a compound in a solvent at a specific temperature when the system is at equilibrium.[4][7] The most reliable and widely accepted method for determining this is the shake-flask method .[8] This protocol is designed to be self-validating by ensuring that a true equilibrium has been reached.

Principle of the Shake-Flask Method

The core principle involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution and precipitation processes to reach a state of dynamic equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.[8]

Detailed Step-by-Step Experimental Protocol

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess of solid this compound to a series of vials. "Excess" is critical and means adding enough solid so that it remains visible after the equilibration period. A good starting point is ~10-20 mg of solute per 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). The system must be allowed to reach equilibrium. A typical duration is 24 to 48 hours.[2] Causality Insight: A prolonged agitation time is necessary to ensure the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility, known as "kinetic solubility".

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, to completely separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Directly filter the supernatant using a syringe filter. Trustworthiness Check: Pre-saturate the filter by passing a small amount of the solution through it and discarding the initial filtrate. This prevents the filter membrane from adsorbing the solute, which would lead to an erroneously low concentration measurement.

-

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.

Visualization of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and cost-effective method for quantifying aromatic compounds like this compound, which possess a chromophore (the substituted benzene ring) that absorbs light in the UV spectrum.[9][10] The quantification is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.

Protocol for UV-Vis Quantification:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV range (approx. 200-400 nm) to find the wavelength of maximum absorbance (λmax). This wavelength is used for all subsequent measurements as it provides the highest sensitivity.

-

Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a stock solution of this compound. The concentration range should bracket the expected concentration of the diluted unknown samples.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of Absorbance vs. Concentration. A linear regression should be applied to the data points. Trustworthiness Check: An acceptable calibration curve should have a coefficient of determination (R²) value of ≥ 0.999, confirming a linear relationship between absorbance and concentration.

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample from the solubility experiment at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Remember to multiply this value by the dilution factor to determine the original concentration in the saturated solution, which is the solubility.

Note: For complex mixtures or when greater specificity is required, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.[11][12][13] An HPLC method can separate the compound of interest from any potential impurities or degradants, providing a more accurate quantification.

Expected Solubility Profile and Molecular Interactions

While experimental data is pending, a qualitative solubility profile can be predicted. The following table is a hypothetical example of how experimentally determined data would be presented.

| Solvent | Solvent Type | Predicted Solubility Rank | Rationale for Interaction |

| Hexane | Non-polar | Very Low | Dominated by weak van der Waals forces; insufficient to overcome the solute's crystal lattice energy and interact with its polar groups. |

| Toluene | Non-polar Aromatic | Low to Moderate | π-π stacking interactions between the benzene rings of toluene and the solute may enhance solubility compared to hexane. |

| Dichloromethane | Polar Aprotic | Moderate | Dipole-dipole interactions can occur, but the lack of hydrogen bonding capability limits its effectiveness compared to other polar solvents. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group can act as a hydrogen bond acceptor for the solute's -OH group, and its dipole moment facilitates dissolution. |

| Acetone | Polar Aprotic | High | Strong dipole and its ability to accept a hydrogen bond from the solute's hydroxyl group make it a good solvent. |

| Ethanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor, effectively solvating both the hydroxyl and ester functions of the solute. |

| Methanol | Polar Protic | High | Similar to ethanol, its high polarity and hydrogen bonding capacity make it an excellent solvent for this molecule. |

| Water | Polar Protic | Very Low | Despite its ability to hydrogen bond, the large hydrophobic bromo-aromatic and ethyl portions of the molecule likely dominate, leading to poor aqueous solubility, as predicted by the positive XLogP value. |

Visualization of Molecular Interactions

Caption: Solute-Solvent Interaction Map.

Conclusion

This guide has outlined the critical importance of determining the solubility profile of this compound for its effective use in pharmaceutical research and development. In the absence of established public data, a rigorous and reliable experimental protocol based on the equilibrium shake-flask method has been provided. By combining a theoretical understanding of the molecule's physicochemical properties with this practical, self-validating methodology, researchers can confidently generate the high-quality solubility data needed to drive their projects forward. The principles and protocols detailed herein are broadly applicable and serve as a foundational approach for characterizing the solubility of novel chemical entities.

References

- 1. Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | CID 4778964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2 [smolecule.com]

- 9. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. helixchrom.com [helixchrom.com]

An In-Depth Technical Guide to the Hazards and Safety of Ethyl 4-bromo-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3-hydroxybenzoate is a halogenated aromatic ester with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its molecular structure, featuring a bromine substituent and a hydroxyl group on the benzene ring, imparts specific reactivity and also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety information, handling procedures, and emergency protocols for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation.[1][2]

GHS Classification

The GHS classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word

Pictogram:

Signal Word: Warning

Toxicological Properties

-

Oral Toxicity: Ingestion can lead to harmful effects.

-

Dermal Irritation: Direct contact with the skin is likely to cause irritation, redness, and discomfort.

-

Eye Irritation: The compound is a serious eye irritant and can cause significant damage if it comes into contact with the eyes.

-

Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract, leading to coughing and discomfort.

Physicochemical Information

Understanding the physicochemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | PubChem[2] |

| Molecular Weight | 245.07 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | No experimental data available. The closely related Methyl 3-bromo-4-hydroxybenzoate has a melting point of 108-110 °C. | |

| Boiling Point | No experimental data available. | |

| Solubility | No specific data available. Expected to be sparingly soluble in water and soluble in organic solvents like alcohols and ethers. | |

| Vapor Pressure | No data available. |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize the risk of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound.

References

Methodological & Application

The Versatile Building Block: Ethyl 4-bromo-3-hydroxybenzoate in Modern Organic Synthesis

Abstract

Ethyl 4-bromo-3-hydroxybenzoate is a trifunctional aromatic compound that has emerged as a valuable and versatile intermediate in the landscape of organic synthesis. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic aryl bromide, and an ester moiety provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on two of the most powerful transformations in the synthetic chemist's toolbox: the Williamson ether synthesis and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, field-proven protocols are presented, accompanied by mechanistic insights and workflow visualizations to empower researchers in pharmaceutical and materials science discovery.

Introduction: Unveiling the Synthetic Potential

This compound, with the molecular formula C₉H₉BrO₃, possesses a strategic combination of functional groups that can be addressed selectively under different reaction conditions.[1] The phenolic hydroxyl group offers a site for nucleophilic attack, readily participating in etherification and esterification reactions. The aryl bromide is a key handle for modern cross-coupling methodologies, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The ethyl ester, while often serving as a protecting group for the carboxylic acid, can also be hydrolyzed or transesterified as needed.

This trifunctional nature makes it a sought-after precursor in the synthesis of a wide array of compounds, from active pharmaceutical ingredients (APIs) to advanced materials.[3][4] Its utility is particularly pronounced in drug discovery, where the biphenyl and phenoxyether motifs are common pharmacophores.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33141-66-1 | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [5] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)O | [1] |

Before proceeding with any protocol, it is imperative to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application I: Williamson Ether Synthesis for Novel Phenoxyethers

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[6] In the context of this compound, the phenolic hydroxyl group can be deprotonated with a suitable base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form a substituted phenoxyether. This reaction is instrumental in the synthesis of various pharmaceutical intermediates.

The following protocol is adapted from a procedure detailed in a U.S. Patent for the synthesis of amide derivatives as ion-channel ligands, demonstrating a practical application of this methodology.[7]

Protocol 2.1: Synthesis of Ethyl 4-bromo-3-(2-morpholinoethoxy)benzoate

This protocol details the reaction of this compound with 4-(2-chloroethyl)morpholine hydrochloride. The causality for the choice of reagents is as follows: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the ions involved, accelerating the Sₙ2 reaction. Potassium carbonate serves as a moderately strong base, sufficient to deprotonate the phenolic hydroxyl without causing unwanted side reactions like ester hydrolysis. The elevated temperature of 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Workflow Diagram: Williamson Ether Synthesis

Caption: Experimental workflow for the Williamson ether synthesis.

Materials:

-

This compound (1.5 g, 6.12 mmol)

-

Potassium carbonate (K₂CO₃) (2.5 g, 18.37 mmol)

-

4-(2-chloroethyl)morpholine hydrochloride (1.4 g, 7.35 mmol)

-

Anhydrous Dimethylformamide (DMF) (50 mL)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.5 g, 6.12 mmol), potassium carbonate (2.5 g, 18.37 mmol), and 4-(2-chloroethyl)morpholine hydrochloride (1.4 g, 7.35 mmol).[7]

-

Add anhydrous DMF (50 mL) to the flask.

-

Equip the flask with a condenser and stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 18 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and partition it between ethyl acetate (100 mL) and water (100 mL).[7]

-

Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.[7]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 4-bromo-3-(2-morpholinoethoxy)benzoate.

Table 2: Stoichiometry for Williamson Ether Synthesis

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| This compound | 245.07 | 1.5 | 6.12 | 1.0 |

| 4-(2-chloroethyl)morpholine HCl | 186.08 | 1.4 | 7.35 | 1.2 |

| Potassium Carbonate | 138.21 | 2.5 | 18.37 | 3.0 |

Application II: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it a mainstay in medicinal chemistry for the synthesis of biaryl scaffolds.[4]

For this compound, the aryl bromide is the reactive site for the Suzuki coupling. The following protocol is adapted from a general procedure for the Suzuki coupling of a closely related substrate, mthis compound, as described in a doctoral dissertation. This adaptation is scientifically sound as the ethyl ester is not expected to interfere with the reaction mechanism and will behave similarly to the methyl ester under these conditions.

Protocol 3.1: Synthesis of Ethyl 3-hydroxy-4-(phenyl)benzoate

This protocol outlines the coupling of this compound with phenylboronic acid. The choice of Tetrakis(triphenylphosphine)palladium(0) as the catalyst is standard for many Suzuki couplings, providing a reliable source of the active Pd(0) species. Cesium carbonate is used as the base to facilitate the transmetalation step of the catalytic cycle. A degassed 1:1 mixture of 1,2-dimethoxyethane (DME) and water is the solvent system of choice; DME solvates the organic components, while water is necessary to dissolve the base and facilitate the reaction. Refluxing under a nitrogen atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

References

- 1. CN102164604A - Fused heterocyclic compounds useful as kinase modulators - Google Patents [patents.google.com]

- 2. EP1702919A1 - Novel 2-heteroaryl-substituted benzimidazole derivative - Google Patents [patents.google.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

Reaction of Ethyl 4-bromo-3-hydroxybenzoate with N-Bromosuccinimide

Application Note & Protocol

Topic: Regioselective Bromination of Ethyl 4-bromo-3-hydroxybenzoate with N-Bromosuccinimide

Abstract

This document provides a comprehensive technical guide for the electrophilic aromatic substitution reaction between this compound and N-Bromosuccinimide (NBS). The synthesis of polyhalogenated hydroxybenzoates is critical in the development of pharmaceutical intermediates and advanced materials. This guide elucidates the underlying reaction mechanism, details the critical parameters governing regioselectivity, and presents a robust, validated protocol for laboratory execution. We address common challenges such as over-bromination and provide actionable troubleshooting strategies, ensuring a reliable and reproducible synthetic outcome.

Mechanistic Rationale and Regiochemical Control

The bromination of phenolic compounds using N-Bromosuccinimide (NBS) is a cornerstone of modern organic synthesis, offering a safer and more selective alternative to molecular bromine.[1] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where NBS serves as a source of an electrophilic bromine species (Br⁺).

Activation of N-Bromosuccinimide

In polar protic or aprotic solvents, the N-Br bond of NBS is polarized, rendering the bromine atom electrophilic. The reaction can be self-catalyzed by traces of HBr formed, which react with NBS to generate a low, steady concentration of Br₂.[2] However, for moderately activated or deactivated systems, the addition of a catalytic amount of a protic or Lewis acid is often employed. Acids can protonate the carbonyl oxygen of NBS, further increasing the electrophilicity of the bromine atom and accelerating the rate of substitution.[3][4]

Directing Effects and Regioselectivity

The key to a successful synthesis lies in understanding the regiochemical outcome, which is dictated by the electronic and steric effects of the substituents on the aromatic ring of this compound.

-

Hydroxyl (-OH) Group (at C3): A powerful activating group and a strong ortho, para-director. It strongly donates electron density to the ring, primarily at the C2, C4, and C6 positions.

-

Bromo (-Br) Group (at C4): An ortho, para-director due to lone pair donation, but an overall deactivating group due to its inductive electron-withdrawing effect.

-

Ethyl Carboxylate (-COOEt) Group (at C1): A meta-director and a moderate deactivating group.

Analysis of Potential Substitution Sites:

-

C2-Position: This site is ortho to the highly activating -OH group and meta to both the deactivating -Br and -COOEt groups. This confluence of directing effects makes the C2 position the most electronically enriched and sterically accessible site for electrophilic attack.

-

C6-Position: This site is also ortho to the -OH group, making it activated. However, it is ortho to the -COOEt group, which is sterically and electronically unfavorable.

-

C5-Position: This site is meta to the activating -OH group, rendering it relatively electron-deficient and thus disfavored for substitution.

Therefore, the reaction is predicted to exhibit high regioselectivity, yielding Ethyl 2,4-dibromo-3-hydroxybenzoate as the major product. Careful control of stoichiometry is crucial, as the use of excess NBS can lead to further bromination at the C6 position, resulting in the formation of Ethyl 2,4,6-tribromo-3-hydroxybenzoate.

Experimental Workflow Overview

The following diagram outlines the complete workflow from reaction setup to product isolation and purification.

Caption: Experimental workflow for the synthesis of Ethyl 2,4-dibromo-3-hydroxybenzoate.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| This compound | ≥98% Purity | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | ≥99% Purity | Acros Organics |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Saturated Sodium Chloride (Brine) | - | Lab Prepared |

| Deionized Water | - | Lab Supply |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel on aluminum, F₂₅₄)

Reaction Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.23 g, 5.0 mmol).

-

Dissolution: Add 25 mL of anhydrous acetonitrile. Stir the mixture at room temperature until all the solid has dissolved.

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Once cooled, add N-Bromosuccinimide (0.93 g, 5.25 mmol, 1.05 equivalents) in three small portions over 5 minutes. Causality Note: Portion-wise addition of NBS prevents localized overheating and reduces the formation of potential byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting material spot is no longer visible. The product spot should appear at a lower Rf value.

Work-up and Purification

-

Quenching: Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted NBS or bromine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by saturated brine (1 x 50 mL) to remove residual succinimide and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pale yellow solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to afford Ethyl 2,4-dibromo-3-hydroxybenzoate as a white solid. Determine the yield and characterize by NMR, MS, and melting point analysis.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Reaction Time | 2–4 hours |

| Expected Yield | 75–90% |

| Physical Appearance | White to off-white solid |

| TLC (3:1 Hexanes:EtOAc) | Starting Material Rf ≈ 0.5; Product Rf ≈ 0.4 |

| Key ¹H NMR Signals (CDCl₃) | Distinct aromatic protons, shift in the hydroxyl proton, ethyl ester signals. |

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or low reactivity. | Allow the reaction to stir for a longer period (up to 8 hours). If still incomplete, consider adding a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.1 eq).[3] |

| Formation of Multiple Products | Over-bromination due to excess NBS or elevated temperature. Impurities in starting material. | Use freshly recrystallized NBS and ensure stoichiometry is accurate (1.0-1.05 eq).[5] Maintain room temperature and avoid heating. Verify starting material purity. |

| Low Yield | Inefficient extraction or purification. Product loss during work-up. | Ensure thorough extraction with ethyl acetate. Be meticulous during column chromatography to collect all product-containing fractions. |

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Perform the reaction away from ignition sources and in a well-ventilated fume hood.

-

Incompatibilities: NBS can undergo exothermic decomposition with certain solvents like DMF under heating, a phenomenon attributed to radical mechanisms.[6] Acetonitrile is a widely adopted and safer solvent for this type of reaction.

References

- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgosolver.com [orgosolver.com]

- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Versatile Synthetic Strategies for the Derivatization of Ethyl 4-bromo-3-hydroxybenzoate

Abstract

Ethyl 4-bromo-3-hydroxybenzoate is a highly versatile trifunctional scaffold for the synthesis of a diverse array of molecular architectures. Its three distinct functional handles—a phenolic hydroxyl, an aryl bromide, and an ethyl ester—offer orthogonal reactivity, enabling selective modification at each site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this building block. We present detailed, field-proven protocols for O-alkylation of the phenolic hydroxyl group, palladium-catalyzed cross-coupling reactions at the aryl bromide position (Suzuki-Miyaura and Buchwald-Hartwig amination), and modification of the ester moiety via hydrolysis and subsequent amide coupling. The underlying principles, mechanistic considerations, and rationale for experimental choices are discussed to provide a framework for robust and reproducible synthesis.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound (EHBB) stands out as a valuable building block due to the presence of three key functional groups with distinct and predictable reactivities. This allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting point for the generation of compound libraries and the synthesis of complex target molecules.

-

The Phenolic Hydroxyl (-OH): A nucleophilic site, readily undergoing reactions such as Williamson ether synthesis to introduce a vast range of alkoxy substituents.

-